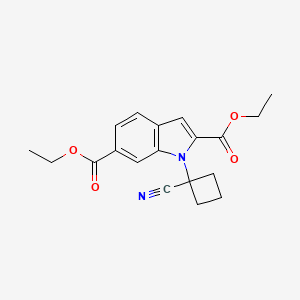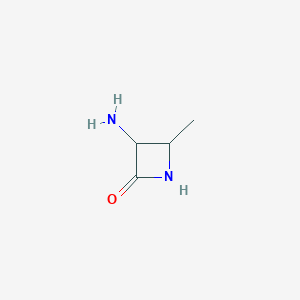![molecular formula C5H8Cl2O2 B13888536 [(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)
[(1R)-1-chloro-2-methylpropyl] carbonochloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R)-1-chloro-2-methylpropyl] carbonochloridate is an organic compound with a unique structure that includes a chloro group and a carbonochloridate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-chloro-2-methylpropyl] carbonochloridate typically involves the reaction of (1R)-1-chloro-2-methylpropanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{(1R)-1-chloro-2-methylpropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
[(1R)-1-chloro-2-methylpropyl] carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form (1R)-1-chloro-2-methylpropanol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonochloridate group to a corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Conducted under acidic or basic conditions.
Reduction: Utilizes reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Reactions: Yield substituted derivatives such as (1R)-1-amino-2-methylpropyl carbonochloridate.
Hydrolysis: Produces (1R)-1-chloro-2-methylpropanol and carbon dioxide.
Reduction: Results in (1R)-1-chloro-2-methylpropanol.
科学研究应用
[(1R)-1-chloro-2-methylpropyl] carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(1R)-1-chloro-2-methylpropyl] carbonochloridate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.
相似化合物的比较
[(1R)-1-chloro-2-methylpropyl] carbonochloridate can be compared with other carbonochloridates and chloroalkanes:
1,1,1-Trichloroethane: A chloroalkane with similar reactivity but different applications.
[(1R)-1-chloro-2-methylpropyl] carbonate: A related compound with a carbonate group instead of a carbonochloridate group.
属性
分子式 |
C5H8Cl2O2 |
|---|---|
分子量 |
171.02 g/mol |
IUPAC 名称 |
[(1R)-1-chloro-2-methylpropyl] carbonochloridate |
InChI |
InChI=1S/C5H8Cl2O2/c1-3(2)4(6)9-5(7)8/h3-4H,1-2H3/t4-/m0/s1 |
InChI 键 |
BOGLZTPABVHWDD-BYPYZUCNSA-N |
手性 SMILES |
CC(C)[C@H](OC(=O)Cl)Cl |
规范 SMILES |
CC(C)C(OC(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


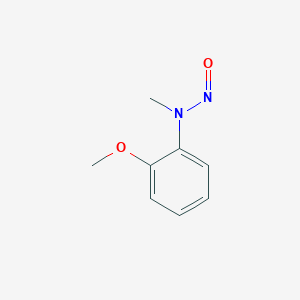
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
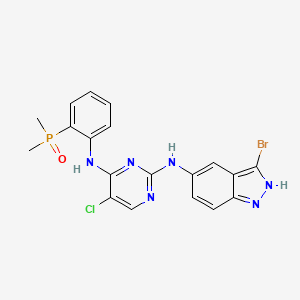
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
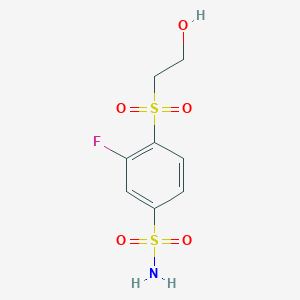
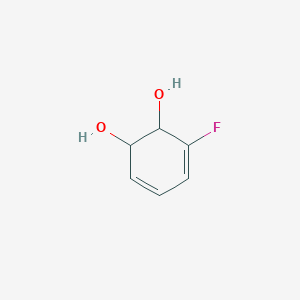
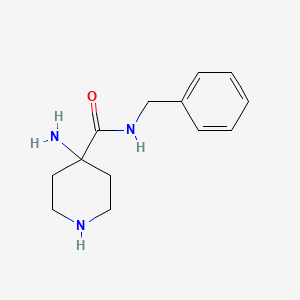
![1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine](/img/structure/B13888486.png)
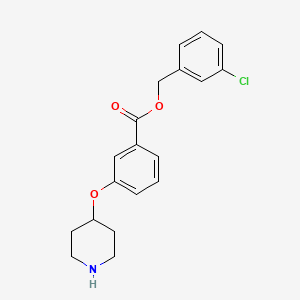
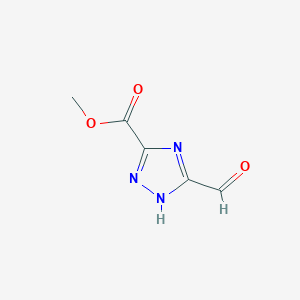
![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)
![1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13888524.png)
